Benazeprilat ethyl tert-butyl diester is a chemical compound derived from benazepril, which is primarily used as an antihypertensive agent. This compound is classified as an ester, specifically a diester, and is recognized for its pharmacological properties, particularly in the treatment of hypertension and heart failure. The compound's structure allows it to interact effectively with biological systems, providing therapeutic benefits.
Benazeprilat ethyl tert-butyl diester is synthesized from benazepril, which itself is an angiotensin-converting enzyme inhibitor. The classification of this compound falls under the category of pharmaceutical intermediates and active pharmaceutical ingredients. Its molecular formula is , with a molecular weight of approximately 542.67 g/mol.
The synthesis of benazeprilat ethyl tert-butyl diester involves several key steps. Common methods include:
A notable method for synthesizing benazeprilat involves a dynamic kinetic resolution process, which enhances yield and purity. For example, 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetic acid tert-butyl ester can be reacted with (S)-homophenylalanine in a solvent such as isopropanol under controlled conditions to yield the desired product .
Benazeprilat ethyl tert-butyl diester has a complex molecular structure characterized by:
The structural formula can be represented as follows:
This indicates the presence of two nitrogen atoms and five oxygen atoms within the structure, which play significant roles in its pharmacological activity.
Benazeprilat ethyl tert-butyl diester undergoes various chemical reactions that are essential for its functionality:
The reactions are typically conducted under controlled conditions to optimize yield and minimize by-products. For instance, hydrolysis can be facilitated by acidic or basic conditions depending on the desired outcome.
The mechanism of action of benazeprilat ethyl tert-butyl diester primarily involves inhibition of the angiotensin-converting enzyme, leading to decreased production of angiotensin II. This results in vasodilation and reduced blood pressure.
Research indicates that benazeprilat interacts with specific receptors and enzymes involved in blood pressure regulation. The compound's efficacy can be quantified through pharmacodynamic studies that measure changes in blood pressure in response to administration.
Benazeprilat ethyl tert-butyl diester exhibits several physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and stability during synthesis and storage .
Benazeprilat ethyl tert-butyl diester has significant scientific uses:
Benazeprilat Ethyl tert-Butyl Diester (C₂₈H₃₆N₂O₅; MW 480.60 g/mol) is a protected diester derivative of the ACE inhibitor benazepril. Its systematic IUPAC name is tert-butyl (3S)-2-(((1S)-1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate, reflecting its dual ester groups at the carboxylate termini [4] [10]. The compound features two chiral centers (3S and 1S), which are critical for its stereoselective synthesis and biological relevance. Its structure includes a benzazepine core linked to phenylbutanoic acid and acetic acid moieties, with the ethyl and tert-butyl esters serving as protective groups during synthesis [4] [8]. Alternative designations include "Benazeprilat Ethyl tert-Butyl Diester" (PubChem CID 69342477) and CAS numbers 859635-53-3 (LGC Standards) or 109010-61-9 (Simson Pharma) [1] [6] [10].
Table 1: Nomenclature and Molecular Identity
Property | Value |
---|---|
IUPAC Name | tert-Butyl (3S)-2-(((1S)-1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate |
Molecular Formula | C₂₈H₃₆N₂O₅ |
Molecular Weight | 480.60 g/mol |
CAS Registry | 859635-53-3; 109010-61-9 |
Key Synonyms | Benazepril tert-Butyl Ester; Benazeprilat Ethyl tert-Butyl Diester |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C |
This diester serves as a pivotal synthetic intermediate in the production of benazepril hydrochloride—an angiotensin-converting enzyme (ACE) inhibitor for hypertension management. Its ethyl and tert-butyl ester groups shield carboxylic acid functionalities during the coupling of the benzazepine core with L-homophenylalanine derivatives, preventing unwanted side reactions [2] . Key advantages include:
Table 2: Synthetic Utility in Benazepril Manufacturing
Step | Role of Diester | Reaction Conditions | Outcome |
---|---|---|---|
Coupling | Nucleophile for benzazepine alkylation | N-methylmorpholine (NMM)/DCM; 20–25°C | Forms C–N bond with stereoretention |
Deprotection/Hydrolysis | Selective cleavage of tert-butyl ester | HCl gas in ethyl acetate | Generates benazepril ethyl ester |
Final Salt Formation | Solvent-mediated crystallization | Ethyl acetate/acetone (1:1) | Yields benazepril hydrochloride crystals |
The diester emerged as a solution to inefficiencies in early benazepril synthesis. Original routes (US 4,410,520) used expensive L-phenylbutyric acid ethyl ester and suffered from low diastereomeric purity. Patents filed between 2006–2019 optimized this intermediate to address cost, yield, and environmental concerns:
Table 3: Key Patent Innovations
Patent | Year | Innovation | Impact |
---|---|---|---|
CN1844102A | 2006 | Phthalimide-protected benzazepine route | Eliminated costly L-phenylalanine derivatives |
CN105061312A | 2015 | Triethylamine-mediated coupling in low-toxicity solvents | Cut reaction time by 50%; improved yield |
CN110835319A | 2019 | Solvent recycling in diester isolation | Reduced waste by 30% |
WO2006084761A1 | 2006 | Diester-derived polymorph control | Enabled >99.8% SS-diastereomer benazepril HCl |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2